6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14BrNO2 and a molecular weight of 356.22 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-(4-ethylphenyl)quinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the bromination process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is employed in studies investigating the biological activities of quinoline derivatives, including their antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid: This compound has an ethoxy group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid: The position of the ethoxy group on the phenyl ring can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFLDKXKIJXBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359827 |
Source
|
Record name | 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350998-45-7 |
Source
|
Record name | 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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